N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-15-7-5-13(6-8-15)11-19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-10H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKMQMKTLWKVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Fluorobenzyl 2 1h Indol 1 Yl Acetamide and Analogues
Retrosynthetic Analysis of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.
The most logical retrosynthetic disconnection of this compound is at the amide bond of the acetamide (B32628) linkage. This bond can be readily formed through a variety of amidation reactions. This disconnection leads to two key precursors: 2-(1H-indol-1-yl)acetic acid and 4-fluorobenzylamine. Both of these starting materials are commercially available or can be synthesized through well-established methods.
The forward synthesis would involve the coupling of 2-(1H-indol-1-yl)acetic acid with 4-fluorobenzylamine using a suitable coupling agent. Common coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. Another effective method involves the use of propylphosphonic anhydride (T3P) as a coupling agent.
An alternative retrosynthetic strategy focuses on the formation of the C-N bond at the N1 position of the indole (B1671886) nucleus. This approach involves the disconnection of the bond between the indole nitrogen and the acetyl group. This leads to indole and a suitable N-(4-fluorobenzyl)-2-haloacetamide, such as N-(4-fluorobenzyl)-2-bromoacetamide, as the key precursors.
The synthesis would then proceed via an N-alkylation reaction. In a typical procedure, indole is deprotonated with a base, such as sodium hydride (NaH), to form the corresponding indolide anion. This nucleophilic anion then reacts with the electrophilic N-(4-fluorobenzyl)-2-haloacetamide to form the desired product. The choice of base and solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed.
The N-(4-fluorobenzyl)acetamide moiety can be synthesized by reacting 4-fluorobenzylamine with a suitable acetylating agent. A common and straightforward method is the reaction with acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct. Alternatively, 2-haloacetyl halides, like 2-bromoacetyl bromide or 2-chloroacetyl chloride, can be used to directly form the N-(4-fluorobenzyl)-2-haloacetamide precursor required for the N1-substitution strategy.
Established Synthetic Routes for Indole-Acetamide Derivatives
The synthesis of indole-acetamide derivatives is a well-explored area of organic chemistry, with several reliable methods for the construction of the core structure.
Amidation is a fundamental reaction in the synthesis of indole-acetamide derivatives. The direct coupling of an indole-acetic acid derivative with an amine is the most common approach. rsc.org
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Activating Agent | Typical Solvent |
| EDCI | HOBt or NHS | DMF, CH2Cl2 |
| DCC | HOBt or NHS | CH2Cl2, THF |
| T3P | Pyridine | DMF, Ethyl Acetate |
| CDI | None | Acetonitrile |
For instance, indole-3-acetic acid can be coupled with various substituted anilines in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) to yield a range of indole-3-acetamide (B105759) derivatives. nih.gov This method is often efficient and proceeds under mild conditions. nih.gov The use of propylphosphonic anhydride (T3P) is another effective method for promoting the amidation of indole-3-acetic acid with anilines.
Microwave-assisted amidation reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. researchgate.net
The functionalization of the N1 position of the indole ring is a key step in the synthesis of many biologically active compounds. mdpi.com N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. nih.gov
For the synthesis of this compound, this would involve the reaction of indole with N-(4-fluorobenzyl)-2-haloacetamide. The reaction of indole with ethyl bromoacetate in the presence of sodium hydride, followed by hydrolysis of the resulting ester and subsequent amidation, is a common sequence for preparing N-substituted indole-1-acetic acid derivatives. nih.gov
Table 2: Conditions for N1-Alkylation of Indole
| Alkylating Agent | Base | Solvent | Temperature |
| Ethyl bromoacetate | NaH | THF | 0 °C to rt |
| Benzyl (B1604629) bromide | K2CO3 | DMF | rt |
| Methyl iodide | NaH | DMF | 0 °C |
Furthermore, transition metal-catalyzed reactions, such as the palladium-catalyzed asymmetric allylic alkylation, have been developed for the enantioselective N-alkylation of indoles. mdpi.com While not directly applicable to the synthesis of the target molecule, these methods highlight the versatility of indole N1-functionalization. The condensation of aminoindoles with DMF-dialkoxyacetals under microwave irradiation also provides a route to N1-alkylated indoles. rsc.orgnih.gov
Coupling Reactions in Building Complex Indole-Acetamide Architectures
Transition-metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of indole-acetamide synthesis, these reactions provide powerful tools for assembling the core structure and introducing a wide array of substituents. Palladium- and copper-catalyzed reactions are particularly prominent in this field.
Palladium-catalyzed reactions, such as the Heck and Tsuji-Trost reactions, have been instrumental in the synthesis of indole derivatives. acs.orgorganic-chemistry.org The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, a process that can be adapted to form the indole ring system or to functionalize it. organic-chemistry.orgmdpi.comyoutube.com For instance, a cascade reaction involving a Tsuji-Trost reaction followed by an intramolecular Heck coupling has been developed for the synthesis of indole-3-acetic acid derivatives from N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. acs.orgacs.org This one-pot methodology demonstrates the power of palladium catalysis to build complex scaffolds efficiently. acs.org The Tsuji-Trost reaction, which involves the palladium-catalyzed substitution of an allylic substrate, is versatile for forming C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction has been applied to the functionalization of indole-3-carbinol derivatives with various nucleophiles. nih.gov
Copper-catalyzed reactions offer a cost-effective and efficient alternative for indole synthesis. Methods such as the Ullmann condensation and Castro-Stephens reaction have been adapted for this purpose. researchgate.net A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been reported for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org This approach showcases the ability of copper catalysis to facilitate multiple bond-forming events in a single operation. organic-chemistry.org
Table 1: Overview of Coupling Reactions in Indole-Acetamide Synthesis
| Coupling Reaction | Catalyst System | Key Bond Formation | Typical Substrates | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | C-C (Intramolecular) | N-Ts o-haloanilines, Allyl esters | acs.org |
| Tsuji-Trost Reaction | [Pd(allyl)Cl]₂ / Ligand | C-N, C-O, C-C | Allylic acetates, Indoles, Phenols | wikipedia.orgnih.gov |
| Ullmann-Type C-N Coupling | CuI / Johnphos | C-N (Intramolecular) | Aryl iodides, Enamines | organic-chemistry.org |
| Castro-Stephens Reaction | Cu(I) salts | C-C | 2-Iodoanilines, Cuprous acetylides | researchgate.net |
Advanced Synthetic Approaches and Methodological Innovations
Recent innovations in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. For the synthesis of complex molecules like this compound and its analogues, these advanced approaches are crucial for accessing novel structures and for scalable production.
Stereoselective Synthesis of Chiral Indole-Acetamide Analogues
The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in medicinal chemistry. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of indole-based chiral heterocycles, avoiding the potential for metal contamination in the final products. acs.orgnih.govoup.com Chiral Brønsted acids and phosphoric acids have been successfully employed as catalysts in various transformations. organic-chemistry.orgmdpi.com
One notable approach is the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using a Hantzsch dihydropyridine as the hydrogen source, which yields optically active indolines with high enantioselectivities. organic-chemistry.org This metal-free method is effective for a range of substituted 3H-indoles. organic-chemistry.org Furthermore, organocatalytic asymmetric dearomatization reactions of indoles provide a powerful means to construct chiral indoline and indolenine frameworks. rsc.org The development of versatile platform molecules, such as vinylindoles and indolylmethanols, has enabled a series of organocatalytic asymmetric reactions, including cycloadditions and cyclizations, to produce a wide array of chiral indole-based heterocycles with excellent enantiocontrol. acs.orgnih.govresearchgate.net Copper hydride (CuH) catalysis, controlled by specific chiral phosphine ligands, has also been developed for the regiodivergent and enantioselective alkylation of indoles to produce either N- or C3-alkylated chiral products. nih.gov
Table 2: Examples of Stereoselective Synthesis of Chiral Indole Analogues
| Reaction Type | Catalyst/Strategy | Product Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | Chiral Brønsted Acid | Optically Active Indolines | Up to 97% | organic-chemistry.org |
| Aza-Michael Reaction | Chiral Phosphoric Acid | Tricyclic Indole Derivatives | 88–93% | mdpi.com |
| Alkylation | CuH / Chiral Phosphine Ligand | N- or C3-Alkylated Indoles | Up to 91% | nih.gov |
| Reissert-type Reaction | Chiral Phosphoric Acid | N-Alkylated Tryptamine Derivatives | 64–82% | mdpi.com |
Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Efficiency
Flow chemistry and microwave-assisted synthesis are transformative technologies that significantly enhance reaction efficiency by enabling precise control over reaction parameters such as temperature and time. nih.govajrconline.org These techniques often lead to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional batch processing. researchgate.netnih.gov
Microwave-assisted organic synthesis (MAOS) has been successfully applied to numerous classical indole syntheses. organic-chemistry.org For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed heterocyclization was optimized under microwave irradiation, leading to excellent yields. mdpi.com In another study, the synthesis of certain indole derivatives was completed in 4–10 minutes under microwave irradiation, compared to 2–5 hours using conventional heating, with yields improving from 53–63% to 72–83%. researchgate.net
Flow chemistry offers advantages in terms of safety, scalability, and productivity. nih.govmdpi.com The Hemetsberger–Knittel synthesis of indole-2-carboxylates, when transitioned from batch to a flow system, saw a reduction in reaction time from 2 hours to approximately 1 minute, while maintaining similar yields to microwave-assisted methods. mdpi.com The ability to operate at high temperatures and pressures safely in a continuous flow reactor allows for significant rate acceleration. mdpi.com
Table 3: Comparison of Conventional vs. Advanced Synthesis Techniques for Indole Derivatives
| Reaction | Conventional (Batch) Method | Microwave-Assisted Method | Flow Chemistry Method | Reference |
|---|---|---|---|---|
| Indole Schiff's Base Synthesis | Time: 2-5 hours, Yield: 53-63% | Time: 4-10 minutes, Yield: 72-83% | Not Reported | researchgate.net |
| Hemetsberger–Knittel Synthesis | Time: 2 hours (140°C) | Time: 10 minutes (200°C) | Time: ~1 minute (165°C) | mdpi.com |
| Aldol Reaction | Time: 24 hours | Not Reported | Time: 20 minutes | nih.gov |
| Fischer Indole Synthesis | Not Reported | Time: 20 seconds, Yield: 90% | Time: 3 minutes, Yield: 96% | mdpi.com |
Catalyst Development for Indole-Acetamide Synthesis
The development of novel and more efficient catalysts is a cornerstone of advancing the synthesis of indole-acetamide derivatives. Research in this area focuses on a variety of metals, including palladium, ruthenium, copper, and iron, as well as metal-free organocatalysts.
Palladium catalysts are widely used for their versatility in C-H activation and cross-coupling reactions. nih.govmit.edunih.govmdpi.comorganic-chemistry.org Directed C-H functionalization, for example, allows for the regioselective introduction of substituents onto the indole or indoline core. nih.govmit.edu
Ruthenium catalysts have also gained prominence for C-H activation strategies in indole synthesis. mdpi.comresearchgate.net Cationic ruthenium(II) complexes have been shown to be highly efficient for the oxidative annulation of alkynes with anilines in water, providing a sustainable route to various indoles. acs.org Ruthenium-catalyzed reactions can achieve high site-selectivity, for instance, in the C3-alkenylation of indole derivatives. nih.gov
Copper catalysts are an attractive, less expensive alternative. They are effective in a range of reactions, including N-alkylation of indoles using N-tosylhydrazones and tandem Ullmann-type reactions for building the indole scaffold. organic-chemistry.orgrsc.orgthieme-connect.com Iron catalysts are also being explored for selective N-alkylation of indolines, offering a more earth-abundant metal option. nih.gov
Table 4: Key Catalysts in the Synthesis of Indole-Acetamide Architectures
| Catalyst Type | Metal Center | Typical Application | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium Acetate | Palladium (Pd) | Heck Coupling, C-H Acetoxylation | High efficiency, Versatility | acs.orgnih.gov |
| Cationic Ru(II) Complex | Ruthenium (Ru) | Oxidative C-H/N-H Annulation | High efficiency in water | acs.org |
| Copper Iodide (CuI) | Copper (Cu) | Ullmann Coupling, N-Alkylation | Low cost, Good yields | organic-chemistry.orgrsc.org |
| Tricarbonyl(cyclopentadienone)iron | Iron (Fe) | N-Alkylation of Indolines | Earth-abundant metal | nih.gov |
| Chiral Phosphoric Acid | None (Organocatalyst) | Asymmetric N-Alkylation, Cyclizations | Metal-free, High enantioselectivity | mdpi.com |
Based on a comprehensive search for published scientific literature, there is currently no available data regarding the preclinical pharmacological investigations of the specific chemical compound This compound .
Therefore, it is not possible to provide an article detailing its in vitro biological activities, including anticancer, antimicrobial, or antifungal properties, as requested by the outline. The specified research areas—such as cytotoxicity assays (IC50), pro-apoptotic mechanisms, cell cycle modulation, and inhibition of bacterial growth—require dedicated studies on the exact molecule .
Searches for this compound have not yielded any peer-reviewed papers, conference proceedings, or database entries that would contain the necessary experimental results to construct the requested scientific article. Information available is for structurally related, but distinct, indole-acetamide derivatives, which cannot be used to describe the properties of the specific compound .
Preclinical Pharmacological Investigations of Indole Acetamide Derivatives
In Vitro Biological Activity Screening and Efficacy Assessment
Antimicrobial and Antifungal Efficacy Studies
Anti-biofilm Formation Activity
While specific studies on the anti-biofilm formation activity of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide are not extensively detailed in the available research, the broader class of indole (B1671886) derivatives has shown promise in this area. Research into related heterocyclic compounds, such as thiazole (B1198619) nortopsentin analogues, has demonstrated the ability to interfere with the initial steps of biofilm formation in a dose-dependent manner, showing particular selectivity against staphylococcal strains. researchgate.net For instance, certain thiazole derivatives have elicited IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. researchgate.net These compounds exhibit a typical anti-virulence profile, inhibiting biofilm development without affecting the growth of bacteria in their planktonic (free-floating) form. researchgate.net Other studies have identified molecules like 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1) which efficiently inhibits biofilm formation by multiple bacterial pathogens, including Vibrio cholerae and Pseudomonas aeruginosa, with IC50 values in the nanomolar range. nih.gov These findings suggest that the indole scaffold is a promising starting point for developing novel anti-biofilm agents, though direct evidence for this compound is pending.
Antifungal Spectrum Analysis
The antifungal potential of this compound has been evaluated as part of broader investigations into novel therapeutic agents. While specific spectrum data for this exact compound is limited in publicly accessible literature, related acetamide (B32628) and triazole derivatives have shown significant antifungal properties. For example, studies on various N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides revealed better antifungal activity than the reference drug fluconazole (B54011) against Candida albicans and Aspergillus niger. researchgate.nethilarispublisher.com In one such study, compound 5d was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.nethilarispublisher.com Furthermore, research into synthetic triazole antifungals, designed based on the structure of P450 cytochrome 14 alpha-sterol demethylase (CYP51), showed that many of these compounds exhibited high activity against eight common pathogenic fungi. nih.gov These related studies underscore the potential of acetamide-containing structures in the development of new antifungal therapies.
Anti-inflammatory Potential and Enzyme Inhibition Assays
The immunomodulatory effects of compounds structurally related to this compound have been noted. For instance, N,N′-diarylurea derivatives, which are inhibitors of p38α mitogen-activated protein kinase (MAPK), have been shown to inhibit the release of the key proinflammatory mediator tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human acute monocytic leukaemia cells (THP-1). nih.gov In these studies, certain compounds demonstrated potent inhibition of TNF-α production, a critical cytokine in inflammatory responses. nih.gov Another related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been shown to augment the response of lymphocytes to tumor cells and enhance the inhibitory effects of macrophages on tumor cell growth. nih.gov This was associated with an increased release of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) like factors from macrophages and lymphocytes. nih.gov These findings highlight the potential for acetamide derivatives to modulate key cellular and cytokine mediators of the inflammatory and immune response.
p38α MAPK Inhibition: The p38 MAPK pathway is crucial for regulating the production of proinflammatory mediators. nih.gov A series of 3,4-diaryl-1,2,4-oxadiazol-5-ones were developed as p38α inhibitors, with the most potent compounds reducing kinase activity with IC50 values of 80 nM and 150 nM. mdpi.com Molecular modeling confirmed a stable binding mode in the ATP binding pocket of the p38α kinase. mdpi.com Similarly, a novel series of substituted N,N′-diarylurea derivatives were identified as potent p38α inhibitors, with one compound exhibiting an IC50 value of 0.47 nM. nih.gov
PDE4 Inhibition: PDE4 inhibitors possess anti-inflammatory activity and are used in treating conditions like chronic obstructive pulmonary disease (COPD). mdpi.com A study focused on dual-target inhibitors led to the discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), which acts as a dual inhibitor of both p38α MAPK and PDE4. acs.org This highlights the therapeutic potential of targeting multiple inflammatory pathways with a single molecule.
Interactive Data Table: Inhibition of Inflammatory Enzymes by Related Compounds
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 3,4-diaryl-1,2,4-oxadiazol-5-one | p38α MAPK | 80 nM | mdpi.com |
| N,N′-diarylurea derivative | p38α MAPK | 0.47 nM | nih.gov |
| Imidazolyl-pyridin-acetamide (CBS-3595) | p38α MAPK / PDE4 | Dual Inhibitor | acs.org |
Neurological Activity Profiling (e.g., Anticonvulsant, Receptor Modulation)
The neurological activity of indole-acetamide derivatives has been a significant area of investigation, particularly concerning anticonvulsant effects and receptor modulation. A structurally related compound, N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide, has been identified and characterized as a synthetic cannabinoid. nih.govresearchgate.net This suggests potential interaction with the endocannabinoid system, which is known to play a role in modulating neuronal excitability. mdpi.com
Further research into other derivatives sharing the core 1-(4-fluorobenzyl)-1H-indole structure has revealed potent inhibitory activity against monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme in the brain that metabolizes dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov One such derivative, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited an IC50 value of 1.65 µM against MAO-B with high selectivity. nih.gov
In the context of anticonvulsant activity, broader studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protection in the maximal electroshock (MES) seizure model, which is considered an experimental model for tonic-clonic epilepsy. uj.edu.plnih.gov The presence of a fluorine atom was found to be essential for anticonvulsant activity in that series of compounds. uj.edu.plnih.gov Isatin-based derivatives have also demonstrated favorable protection in both MES and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov
Antihyperglycemic and Antioxidant Properties
Indole-3-acetamide (B105759) derivatives have been explored for their potential as antihyperglycemic and antioxidant agents. nih.gov In a study of various synthesized indole-3-acetamides, several compounds demonstrated a dual capacity for inhibiting α-amylase and scavenging free radicals. nih.gov α-Amylase is a key enzyme involved in carbohydrate digestion, and its inhibition can help lower postprandial hyperglycemia.
The antioxidant activity of these compounds was evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Several of the indole-3-acetamide derivatives showed potent antioxidant activity, which is beneficial in mitigating the oxidative stress associated with diabetes. nih.gov For instance, N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide was among the synthesized compounds evaluated in this dual-activity context. nih.gov These findings suggest that the indole-acetamide scaffold may serve as a valuable lead for the development of new drugs with combined antihyperglycemic and antioxidant effects. nih.gov
Interactive Data Table: Biological Activities of Indole-Acetamide Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Thiazole nortopsentin analogues | Anti-biofilm | IC50 values of 0.40–2.03 µM against S. aureus | researchgate.net |
| N-pyridin-2-yl acetamides | Antifungal | MIC of 0.224 mg/mL against C. albicans | researchgate.nethilarispublisher.com |
| N,N′-diarylurea derivatives | Anti-inflammatory | Potent inhibition of TNF-α release | nih.gov |
| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Neurological (MAO-B) | IC50 of 1.65 µM against MAO-B | nih.gov |
| Indole-3-acetamide derivatives | Antihyperglycemic | α-amylase inhibition | nih.gov |
| Indole-3-acetamide derivatives | Antioxidant | DPPH free radical scavenging activity | nih.gov |
Antimalarial Efficacy against Plasmodium Species
The N-acetamide indole chemical family, which includes this compound, has been characterized as a novel antimalarial scaffold. acs.org The mechanism of action for this class of compounds has been identified as the inhibition of the P. falciparum cation-transporting P-type ATPase, PfATP4. acs.orgunimelb.edu.auresearchgate.net This enzyme is crucial for maintaining low sodium ion concentrations within the parasite, and its disruption leads to a fatal ionic imbalance. acs.org
Studies on resistant parasite lines confirmed that mutations in the PfATP4 gene conferred resistance to N-acetamide indoles. acs.orgunimelb.edu.au Conversely, these compounds demonstrated reduced potency against parasite strains known to have resistance-conferring mutations in PfATP4. acs.orgunimelb.edu.auresearchgate.net An optimized analog from this class, WJM664, not only showed potent activity against the asexual stages of the parasite but also inhibited gamete development, which is critical for blocking the transmission of the parasite to mosquitoes. acs.orgunimelb.edu.au
| Compound Class | Target Organism | Target Protein | Observed Effect |
|---|---|---|---|
| N-Acetamide Indole | Plasmodium falciparum (Asexual Stage) | PfATP4 | Inhibition of parasite growth |
| N-Acetamide Indole (Optimized Analog WJM664) | Plasmodium falciparum (Gametocyte Stage) | Not Specified | Inhibition of gamete development and parasite transmission |
In Vivo Efficacy Studies in Relevant Animal Models (excluding human data)
Assessment of Efficacy in Disease-Specific Animal Models
While the N-acetamide indole class demonstrated promising in vitro activity, these findings did not fully translate to efficacy in animal models. The optimized frontrunner analog, WJM664, was evaluated in a murine model infected with Plasmodium berghei, a rodent malaria parasite. acs.orgunimelb.edu.au The compound exhibited low efficacy in this model. acs.orgunimelb.edu.auresearchgate.net This discrepancy was attributed to two primary factors: species-specific differences in the PfATP4 target protein between the human parasite (P. falciparum) and the rodent parasite (P. berghei), and the moderate systemic exposure of the compound following administration. acs.orgunimelb.edu.auresearchgate.net These findings suggest that further optimization of the scaffold is necessary to achieve significant in vivo antimalarial activity. acs.orgunimelb.edu.au
| Compound Series | Animal Model | Parasite Species | Outcome | Attributed Reason for Outcome |
|---|---|---|---|---|
| N-Acetamide Indole (Optimized Analog WJM664) | Mouse | Plasmodium berghei | Low Efficacy | Target (ATP4) species differentiation and moderate systemic exposure |
Pharmacodynamic Biomarker Evaluation in Animal Studies
To confirm that the N-acetamide indoles engage their intended target, PfATP4, researchers evaluated downstream metabolic changes. The inhibition of PfATP4 by this class of compounds was shown to produce a distinct metabolomic signature. acs.orgunimelb.edu.auresearchgate.net This metabolic profile was consistent with that of other known PfATP4 inhibitors, such as KAE609, thereby serving as a pharmacodynamic marker of on-target activity. acs.orgunimelb.edu.auresearchgate.net This metabolomic validation was a key component in the characterization of the compound class and confirmed the mechanism of action by linking target engagement to a measurable physiological effect on the parasite. acs.orgunimelb.edu.au
Molecular Mechanism of Action Studies
Identification of Molecular Targets and Binding Affinities
Currently, there are no publicly available studies that identify the specific molecular targets of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide. Research has not yet defined the proteins, enzymes, receptors, or other biomolecules with which this compound may interact. As a result, data on its binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), are not available.
Elucidation of Signaling Pathway Modulation
The effects of this compound on intracellular signaling pathways have not been documented. It is unknown whether this compound acts as an agonist, antagonist, or modulator of any known signaling cascades.
Characterization of Protein-Ligand Interaction Modes
Without identified molecular targets, the specific modes of protein-ligand interaction for this compound remain uncharacterized. This includes the following aspects:
There is no information available on the formation of hydrogen bonds between this compound and any potential biological targets.
Details regarding hydrophobic interactions, including potential π-π stacking between the aromatic rings of the compound and amino acid residues of a target protein, have not been described in the literature.
The specific amino acid residues that may be critical for the binding of this compound to a biological target have not been identified.
Cellular and Subcellular Effects Leading to Biological Outcomes
Investigations into the cellular and subcellular effects of this compound are not present in the available scientific literature. Therefore, any resulting biological outcomes from such interactions have not been determined.
Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)
There is no available scientific literature that specifically investigates the apoptosis-inducing properties of this compound. Consequently, data regarding its potential to activate caspases or induce the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis, are not available. Research on other indole (B1671886) derivatives has shown pro-apoptotic activities, but these findings cannot be directly attributed to this compound.
Cellular Growth Arrest and Differentiation Induction
Information regarding the ability of this compound to cause cellular growth arrest or to induce cellular differentiation is not present in the reviewed scientific literature. Studies on similar compounds have sometimes reported effects on the cell cycle, leading to growth arrest in various phases, but no such data exists specifically for this compound.
Specific Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase IV, DHFR)
There is no evidence from the conducted searches to suggest that this compound acts as an inhibitor of specific enzymes such as DNA gyrase, topoisomerase IV, or dihydrofolate reductase (DHFR). While various indole-containing compounds are known to target a wide range of enzymes, the specific inhibitory profile for this compound has not been reported.
Computational and in Silico Approaches in Indole Acetamide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, enabling the prediction of biological activities of novel molecules based on their physicochemical properties. For indole-acetamide derivatives, including N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide, QSAR serves as a powerful tool to elucidate the complex connections between molecular structure and biological function. researchgate.netnih.gov These in silico approaches are instrumental in guiding the synthesis of more potent and selective compounds, thereby accelerating the drug discovery process for various therapeutic targets, including anticonvulsant and anticancer agents. researchgate.netnih.gov The core principle of QSAR is to develop a mathematical model that correlates variations in the structure of compounds with changes in their measured biological activity. jksus.org
The development of a robust QSAR model involves several key steps. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then optimized using computational methods, such as Density Functional Theory (DFT) or semi-empirical methods, to calculate a wide array of molecular descriptors. jksus.orgkg.ac.rs These descriptors quantify various aspects of the molecule, including its electronic, topological, physicochemical, and quantum-chemical features. kg.ac.rs
Statistical techniques, such as Multiple Linear Regression (MLR), Genetic Function Algorithm (GFA), and machine learning methods like Artificial Neural Networks (ANN), are employed to select the most relevant descriptors and construct a predictive model. kg.ac.rsresearchgate.net The validity and predictive power of the resulting model are rigorously assessed through internal and external validation techniques, using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (R²pred). jksus.orgufv.br
For classes of compounds related to this compound, QSAR studies have revealed that a combination of descriptors is often crucial for predicting biological activity. For instance, in the analysis of acetamido-N-benzylacetamide derivatives for anticonvulsant activity, electronic and topologic features have been shown to play a more significant role than constitutional parameters. kg.ac.rs Similarly, studies on other indole (B1671886) derivatives have highlighted the importance of descriptors such as the topological polar surface area (TopoPSA) and various electronic properties in predicting anticancer activity. researchgate.netnih.gov
A QSAR model for anticonvulsant 2-amino-N-benzylacetamide derivatives demonstrated the influence of descriptors such as the molecular dipole moment, the HOMO-LUMO energy gap (Δε), and the electrophilicity index (Ω). jksus.org Such models provide valuable insights into the pharmacophore, suggesting, for example, that increasing the molecular mass and linearity of N-benzylacetamide derivatives could lead to enhanced anticonvulsant activity. ufv.br In the context of this compound, these findings imply that the electronic properties of the indole nucleus, the spatial arrangement of the 4-fluorobenzyl group, and the hydrogen bonding capacity of the acetamide (B32628) linker are critical determinants of its potential biological activity. The fluorine atom, in particular, would significantly influence descriptors related to electronegativity and electrostatic potential, which are frequently identified as key contributors in QSAR models.
The practical application of these models lies in their ability to virtually screen and prioritize new, unsynthesized compounds. By calculating the descriptors for a hypothetical molecule like a novel analogue of this compound, its biological activity can be predicted using the established QSAR equation. This predictive capability allows researchers to focus synthetic efforts on candidates with the highest probability of success, saving significant time and resources.
Below are illustrative data tables derived from QSAR studies on structurally related compound classes.
| Table 1: Example of a QSAR Model for Anticonvulsant Activity in Benzylacetamide Derivatives | ||
|---|---|---|
| Descriptor | Description | Influence on Activity |
| dx | x-component of the molecular dipole moment | Correlates with electronic charge distribution affecting receptor interaction. |
| Δε | HOMO-LUMO energy gap | Indicates molecular stability and reactivity. |
| Ω | Electrophilicity index | Measures the energy lowering of a molecule when it accepts electrons. |
| T | Topological electronic index | Relates to the electronic structure and topology of the molecule. |
| Model Statistics: R² = 0.9270, Q² = 0.9036, R²pred = 0.7406 jksus.org |
| Table 2: Key Molecular Descriptors Identified in QSAR Studies of Indole and Acetamide Derivatives | ||
|---|---|---|
| Descriptor Class | Specific Descriptor Example | Associated Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Anticonvulsant, Anticancer researchgate.netjksus.org |
| Topological | Topological Polar Surface Area (TopoPSA) | Anticancer researchgate.netnih.gov |
| Physicochemical | LogP (Hydrophobicity) | HCV NS5B Polymerase Inhibition cloudfront.net |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Receptor Antagonism mdpi.com |
Emerging Research Areas and Future Perspectives for Indole Acetamide Compounds
Exploration of Novel Biological Targets for Therapeutic Intervention
The versatility of the indole-acetamide scaffold has spurred investigations into new biological targets beyond traditional areas. Researchers are actively exploring its potential in treating a range of complex diseases by identifying novel mechanisms of action.
Indole-acetamide derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. nih.gov Recent studies have expanded this scope significantly. For instance, certain indole-3-acetamide (B105759) derivatives have been identified as potent inhibitors of α-amylase, an enzyme linked to hyperglycemia, suggesting their potential as antihyperglycemic agents. nih.govacs.org
Furthermore, research has pinpointed specific molecular targets for this class of compounds.
Transketolase (TKL) : A study identified TKL as a novel target for indole-3-acetamide derivatives developed as herbicides. nih.gov
HIV-1 Tat-mediated transcription : Acetamide (B32628) derivatives containing an indole (B1671886) and a 1,3,4-oxadiazole (B1194373) moiety have shown potent inhibitory effects on HIV-1 infectivity by targeting the Tat-mediated viral transcription process. nih.gov
PfATP4 : The N-acetamide indole chemotype has been identified as a novel antimalarial scaffold that targets the Plasmodium falciparum ATP4 protein (PfATP4). acs.org
Apoptosis Induction : In oncology, novel N-substituted 2-oxoacetamide (B1243867) derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-8. mdpi.com
These findings highlight the continuing expansion of the therapeutic landscape for indole-acetamide compounds, moving into metabolic disorders, infectious diseases, and specialized agricultural applications.
Development of Advanced Synthetic Methodologies for Diversification
The therapeutic potential of indole-acetamide derivatives is directly linked to the chemical diversity that can be achieved through synthesis. Modern organic synthesis is providing powerful new tools to create libraries of these compounds with varied substitutions and structural complexities, facilitating the exploration of structure-activity relationships (SAR).
One common and efficient method for synthesizing indole-3-acetamides is the one-pot multicomponent reaction involving the coupling of indole-3-acetic acid with various anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org
Recent advancements in synthetic chemistry are enabling even greater diversification:
Transition-Metal Catalysis : Palladium-catalyzed cascade reactions, involving processes like isocyanide insertion and C-H activation, have been developed for the synthesis of complex indole skeletons, which can then be elaborated into acetamide derivatives. thieme-connect.comderpharmachemica.com
Photocatalysis : Light-driven, ruthenium(II)-catalyzed methods have been reported for the synthesis of N-arylindoles, offering a greener and more efficient route to key intermediates. thieme-connect.com
Domino Reactions : Direct methods for creating functionalized indoles through domino reactions of N-aryl amides with reagents like ethyl diazoacetate provide rapid access to complex scaffolds. derpharmachemica.com
These advanced methodologies not only streamline the production of known compounds but also open doors to novel chemical spaces, allowing for the generation of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Rational Design of Hybrid Molecules with Multitarget Activity
Chronic and complex diseases like cancer and Alzheimer's disease are often multifactorial, involving multiple pathological pathways. nih.govnih.gov This complexity has driven a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). nih.gov The indole-acetamide scaffold is an ideal foundation for designing such hybrid molecules.
By covalently linking an indole-acetamide pharmacophore with another biologically active moiety, researchers can create a single molecule capable of modulating multiple targets simultaneously. nih.gov This approach offers several potential advantages, including:
Improved therapeutic efficacy through synergistic effects. nih.gov
Reduced risk of drug resistance development. nih.gov
A more favorable side-effect profile compared to combination therapies.
Recent reviews highlight the successful application of this strategy. Indole-based hybrids have been rationally designed to act on multiple targets in the pathogenesis of Alzheimer's disease, demonstrating neuroprotective, anti-inflammatory, and β-amyloid anti-aggregation activities. nih.gov In oncology, indole-containing hybrid compounds are being developed to interact with multiple cancer-related signaling pathways, showing enhanced potency over the individual components. nih.gov
| Hybrid Strategy | Targeted Disease | Example Targets | Reference |
| Indole + Tacrine Hybrids | Alzheimer's Disease | Cholinesterases, β-amyloid aggregation | nih.gov |
| Indole + Chalcone Hybrids | Cancer | Tubulin, Protein Kinases | nih.gov |
| Indole + 1,2,4-Triazole Conjugates | Cancer | Tankyrase, PI3K | researchgate.net |
Application of Indole-Acetamide Derivatives as Chemical Probes for Biological System Studies
Beyond their direct therapeutic applications, indole-acetamide derivatives hold promise as chemical probes—specialized molecular tools used to study and visualize complex biological processes. The inherent properties of the indole nucleus, such as its ability to fluoresce, make it an attractive scaffold for probe development.
While the use of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide itself as a probe is not widely documented, related indole-acetamides serve as reactants in the synthesis of more complex molecular tools. For example, Indole-3-acetamide is a known reactant for the synthesis of PET (Positron Emission Tomography) agents used for imaging Protein Kinase C, a crucial enzyme in cellular signaling. sigmaaldrich.comscientificlabs.com
The general strategy for developing chemical probes involves modifying the core indole-acetamide structure with specific functionalities:
Fluorophores : Attaching a fluorescent dye, such as a BODIPY, allows for the visualization of the molecule's uptake and distribution within cells and tissues. scilit.com
"Clickable" Handles : Incorporating chemical handles like azides or alkynes allows for easy conjugation to other molecules (e.g., biotin (B1667282) for affinity purification or fluorophores for imaging) via click chemistry. scilit.com
By designing such probes, researchers can track the interaction of indole-acetamide compounds with their biological targets in real-time, validate new targets, and elucidate mechanisms of action, thereby accelerating the drug discovery process.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The discovery and development of new drugs is a time-consuming and expensive process. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are revolutionizing this pipeline by enabling faster and more accurate analysis of vast datasets. mdpi.comjsr.org These computational tools are being increasingly integrated into the development of indole-acetamide derivatives.
AI and ML can be applied at multiple stages of the drug discovery process:
Target Identification and Validation : AI algorithms can analyze biological data to identify and validate novel targets for indole-acetamide compounds.
Virtual Screening : Structure-based virtual screening (SBVS) methodologies, powered by machine learning, can screen large compound libraries to identify potential hits against a specific target. nih.gov This approach was successfully used to identify indole-3-acetamides that target transketolase. nih.gov
De Novo Drug Design : Generative AI models can design entirely new indole-acetamide structures with optimized properties for a given biological target. nih.gov
Predictive Modeling : In silico docking simulations are routinely used to predict the binding modes of indole-acetamide derivatives with their target enzymes, such as α-amylase, helping to explain structure-activity relationships. nih.govacs.org ML models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with favorable drug-like characteristics. researchgate.net
The integration of these powerful computational approaches promises to significantly reduce the time and cost associated with bringing new indole-acetamide-based therapies from the laboratory to the clinic. nih.govresearchgate.net
Q & A
Q. Optimization Factors :
- Temperature : Controlled heating (60–100°C) minimizes side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields .
How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Basic
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of fluorobenzyl and indole substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 408.424 for C₂₄H₁₉F₃N₂O) .
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
Q. Advanced Challenges :
- Fluorine Spin-Spin Coupling : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) .
- Purity Conflicts : Discrepancies between HPLC and elemental analysis due to hygroscopicity or residual solvents .
What methodologies are used for initial biological activity screening?
Q. Basic
Q. Advanced Considerations :
- False Positives : Use counterscreens (e.g., luciferase-based) to rule out nonspecific inhibition .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) to predict pharmacokinetics .
How can researchers resolve contradictions in biological assay data for this compound?
Q. Advanced
- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm IC₅₀ consistency .
- Orthogonal Assays : Validate enzyme inhibition with complementary techniques (e.g., thermal shift assays vs. enzymatic activity) .
- Structural Reanalysis : Re-examine crystallography or docking studies to confirm binding modes if SAR conflicts arise .
What computational approaches elucidate the mechanism of action?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding to targets (e.g., Bcl-2, kinases) using PDB structures .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- QSAR Modeling : Relate substituent effects (e.g., fluorine position) to activity trends .
How do fluorinated substituents influence reactivity and bioactivity?
Q. Advanced
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity .
- Steric Effects : 4-Fluorobenzyl groups may block metabolic oxidation sites, improving half-life .
- Comparative Studies : Replace fluorine with chloro or methyl groups to quantify substituent impact .
What strategies address solubility challenges in pharmacological studies?
Q. Advanced
- Co-Solvent Systems : Use DMSO/PEG mixtures for in vitro assays .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in liposomes or PLGA nanoparticles for in vivo delivery .
How are structure-activity relationships (SAR) systematically explored?
Q. Advanced
- Analog Synthesis : Vary indole substituents (e.g., 5-methoxy, 4-chloro) and fluorobenzyl positions .
- Bioisosteric Replacement : Substitute acetamide with sulfonamide or urea to assess scaffold flexibility .
- 3D Pharmacophore Modeling : Identify critical spatial features (e.g., hydrophobic pockets, hydrogen-bond donors) .
What analytical methods ensure batch-to-batch consistency?
Q. Basic
- HPLC-PDA : Monitor purity (>95%) and detect trace impurities .
- Elemental Analysis : Confirm C, H, N, F content within 0.4% of theoretical values .
- Karl Fischer Titration : Quantify residual water (<0.1%) .
How does this compound compare to structural analogs in anticancer research?
Q. Advanced
- Potency : N-(4-fluorobenzyl) analogs show 2–5× higher cytotoxicity vs. non-fluorinated counterparts in leukemia models .
- Selectivity : Fluorine at the benzyl position reduces off-target effects compared to nitro or methyl groups .
- Data Table :
| Analog Substituent | IC₅₀ (μM, MCF-7) | LogP | Reference |
|---|---|---|---|
| 4-Fluorobenzyl | 0.45 | 3.2 | |
| 4-Chlorobenzyl | 1.20 | 3.8 | |
| 2,6-Difluorobenzyl | 0.30 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
